molecular formula C34H24 B1582023 1,2,3,4-Tetraphenylnaphthalene CAS No. 751-38-2

1,2,3,4-Tetraphenylnaphthalene

Cat. No. B1582023
CAS RN: 751-38-2
M. Wt: 432.6 g/mol
InChI Key: UCTTYTFENYGAPP-UHFFFAOYSA-N
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Description

1,2,3,4-Tetraphenylnaphthalene is a polycyclic aromatic hydrocarbon . It is commonly prepared in undergraduate teaching laboratories as an introduction to the Diels-Alder reaction . The reaction occurs between benzyne, which acts as the dienophile, and tetraphenylcyclopentadienone, which acts as the diene .


Synthesis Analysis

The synthesis of 1,2,3,4-Tetraphenylnaphthalene involves a Diels-Alder reaction between benzyne (generated in situ) and tetraphenylcyclopentadienone . The detailed procedure for this synthesis can be found in the Organic Syntheses Procedure .


Molecular Structure Analysis

The molecular formula of 1,2,3,4-Tetraphenylnaphthalene is C34H24 . It is obtained by substitution of the 1, 2, 3, and 4 positions on the naphthalene molecule with phenyl groups .


Chemical Reactions Analysis

The triplet excited-state of 1,2,3,4-tetraphenylnaphthalene is a primary intermediate of the photochemical transformation of 7,7′-dimethylgerma-1,4,5,6-tetraphenyl-2,3-benzo-norbornadiene (GNB) in hexane solution .


Physical And Chemical Properties Analysis

1,2,3,4-Tetraphenylnaphthalene is a solid, common white crystalline powder or irregular crystals . Its melting point is about 238-240 degrees Celsius . It is soluble in common organic solvents such as ethanol, dimethylformamide, and dichloromethane .

Scientific Research Applications

Application in Photochemistry

  • Summary of the Application : The triplet excited-state of 1,2,3,4-Tetraphenylnaphthalene is a primary intermediate of the photochemical transformation of 7,7′-dimethylgerma-1,4,5,6-tetraphenyl-2,3-benzo-norbornadiene (GNB) in hexane solution .
  • Results or Outcomes : The source does not provide a thorough summary of the results or outcomes obtained, including any quantitative data or statistical analyses .

Application in Organic Light-Emitting Materials

  • Summary of the Application : 1,2,3,4-Tetraphenylnaphthalene can be used as a raw material of organic light-emitting materials .
  • Results or Outcomes : The source does not provide a thorough summary of the results or outcomes obtained, including any quantitative data or statistical analyses .

Application in Organic Chemistry

  • Summary of the Application : 1,2,3,4-Tetraphenylnaphthalene is a polycyclic aromatic hydrocarbon commonly prepared in the undergraduate teaching laboratory as an introduction to the Diels-Alder reaction .
  • Results or Outcomes : The source does not provide a thorough summary of the results or outcomes obtained, including any quantitative data or statistical analyses .

Safety And Hazards

1,2,3,4-Tetraphenylnaphthalene can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

Relevant Papers The relevant papers retrieved discuss the use of 1,2,3,4-Tetraphenylnaphthalene in OLEDs , its synthesis , and its role in the photochemical transformation of GNB .

properties

IUPAC Name

1,2,3,4-tetraphenylnaphthalene
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InChI

InChI=1S/C34H24/c1-5-15-25(16-6-1)31-29-23-13-14-24-30(29)32(26-17-7-2-8-18-26)34(28-21-11-4-12-22-28)33(31)27-19-9-3-10-20-27/h1-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UCTTYTFENYGAPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C34H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90226070
Record name Naphthalene, 1,2,3,4-tetraphenyl-
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Molecular Weight

432.6 g/mol
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Physical Description

Solid; [MSDSonline]
Record name 1,2,3,4-Tetraphenylnaphthalene
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Product Name

1,2,3,4-Tetraphenylnaphthalene

CAS RN

751-38-2
Record name 1,2,3,4-Tetraphenylnaphthalene
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Record name Naphthalene, 1,2,3,4-tetraphenyl-
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Record name 1,2,3,4-TETRAPHENYLNAPHTHALENE
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Citations

For This Compound
351
Citations
MI Yagofarov, SE Lapuk, TA Mukhametzyanov… - Journal of Molecular …, 2019 - Elsevier
Significant deviations were found between the solution enthalpy in benzene at 298.15 K and the fusion enthalpy at the melting temperature of 1,2,3,4-tetraphenylnaphthalene (3.9 ± 0.5 …
Number of citations: 20 www.sciencedirect.com
WH Ojala, HL Gustafson, CR Ojala - Acta Crystallographica Section …, 1994 - scripts.iucr.org
The title compound is found to crystallize from solution in space group C2/c with Z= 12. Within the asymmetric unit one molecule lies in a general posi-tion and a second molecule lies …
Number of citations: 9 scripts.iucr.org
J Park, SJ Kim, H Kwon, E Jin, K Yoon… - Chemical …, 2021 - pubs.rsc.org
Compared to BN heterocycles, few studies on PN heterocycles have been reported to date. Herein, we developed an efficient synthetic strategy analogous to BN-annulation to …
Number of citations: 1 pubs.rsc.org
CF Lima, MAA Rocha, B Schröder… - The Journal of …, 2012 - ACS Publications
In this work, the interplay between structure and energetics in some representative phenylnaphthalenes is discussed from an experimental and theoretical perspective. For the …
Number of citations: 27 pubs.acs.org
G Wu, AL Rheingold, SJ Geib, RF Heck - Organometallics, 1987 - ACS Publications
Cyclopalladated jV, iV-dimethylbenzylamine tetrafluoroborat'e and jV-tert-butylbenzalimine tetrafluoroborate with 3-hexyne form 1, 2, 3, 4-tetraethylnaphthalene derivatives. Similar …
Number of citations: 217 pubs.acs.org
LF Fieser, MJ Haddadin - Organic Syntheses, 2003 - Wiley Online Library
2,3,4‐Tetraphenylnaphthalene intermediate: Diphenyliodonium‐2‐carboxylate intermediate: diphenyliodonium‐2‐carboxylate monohydrate solvent: 60 ml. of diethylbenzene byproduct…
Number of citations: 36 onlinelibrary.wiley.com
T Mukhametzyanov, S Lapuk, C Schick, B Solomonov… - dspace.kpfu.ru
© 2019 Elsevier BV Significant deviations were found between the solution enthalpy in benzene at 298.15 K and the fusion enthalpy at the melting temperature of 1,2,3,4-…
Number of citations: 0 dspace.kpfu.ru
YT Wu, KH Huang, CC Shin… - Chemistry–A European …, 2008 - Wiley Online Library
Several highly substituted naphthalenes 3 have been synthesized in a one‐pot reaction by treatment of arenes 1 with alkynes 2 in the presence of palladium acetate and silver acetate. …
DA Loginov, AO Belova, AR Kudinov - Russian Chemical Bulletin, 2014 - Springer
Rhodacarboranes [(9-SMe 2 -7,8-Me 2 -C 2 B 9 H 8 )RhCl 2 ] 2 , [(1-Bu t NH-1,7,9-C 3 B 8 H 10 )-RhI 2 ] 2 , [(9-SMe 2 -7,8-C 2 B 9 H 10 )Rh(C 6 H 6 )] 2+ , and [(7,8-R 2 -C 2 B 9 H 9 )Rh(…
Number of citations: 30 link.springer.com
TE Stevens - The Journal of Organic Chemistry, 1968 - ACS Publications
Only a small amount of N20 was produced when la, lb, or their salts were py roly zed in o-dichlorobenzene or in the dimethyl ether of triethyleneglycol (triglyme). Nitrogen and C02 were …
Number of citations: 12 pubs.acs.org

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